Oplodiol

Descripción general

Descripción

Oplodiol is a naturally occurring sesquiterpene alcohol, primarily found in certain plants such as ferns and bryophytes. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, and anti-tumor properties . The chemical formula of this compound is C15H26O2, and it typically appears as a white powder that is soluble in organic solvents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Oplodiol can be synthesized through various chemical reactions involving sesquiterpene precursors. One common method involves the reduction of sesquiterpene lactones using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like tetrahydrofuran (THF) to ensure the stability of the intermediate compounds.

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. It is primarily extracted from natural sources, such as the etoac extract of Japonica rice and other plants . The extraction process involves solvent extraction followed by purification using chromatographic techniques to isolate this compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: Oplodiol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield different alcohol derivatives depending on the reducing agent used, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated compounds.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Building Block in Organic Synthesis

Oplodiol serves as a crucial building block in the synthesis of more complex organic molecules. Its unique bicyclic structure allows it to participate in various chemical reactions, including:

- Diels-Alder reactions for constructing bicyclic compounds.

- Hydroxylation and alkylation reactions to introduce functional groups.

- Oxidation and reduction reactions , where hydroxyl groups can be converted to ketones or aldehydes, and vice versa.

These properties make this compound valuable for developing new materials and pharmaceuticals.

Biological Applications

2. Antimalarial Activity

Recent studies have highlighted this compound's potential as an antimalarial agent. Molecular docking and dynamics simulations have shown that this compound can inhibit Plasmodium falciparum dihydrofolate reductase (PfDHFR), a critical enzyme in malaria parasite metabolism. The binding free energy of this compound with PfDHFR was measured at approximately -93.701 kJ/mol, indicating strong interaction and stability against various strains of the parasite .

3. Mechanism of Action

The mechanism by which this compound exerts its antimalarial effects involves:

- Formation of hydrogen bonds with active site residues such as ASP 54.

- Hydrophobic interactions with MET 55, enhancing its binding affinity and efficacy against chloroquine-resistant strains of P. falciparum .

Medicinal Applications

4. Therapeutic Potential

Ongoing research is investigating the therapeutic properties of this compound, particularly its anti-inflammatory and antioxidant activities. These properties suggest potential applications in treating various diseases characterized by oxidative stress and inflammation.

Comparative Studies

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided:

| Compound Name | Structure Type | Binding Affinity (kJ/mol) | Notable Activities |

|---|---|---|---|

| This compound | Bicyclic | -93.701 | Antimalarial |

| Nitidine | Alkaloid | -106.206 | Antimalarial |

This table illustrates that while both compounds exhibit antimalarial properties, their binding affinities differ, suggesting varying mechanisms or efficiencies in their interactions with PfDHFR .

Case Studies

5. In Silico Studies

A computational study demonstrated that both this compound and Nitidine can serve as potential inhibitors for PfDHFR through molecular dynamics simulations. The study highlighted the importance of computational approaches in drug discovery, particularly for identifying lead compounds with significant biological activity against malaria .

Mecanismo De Acción

Oplodiol exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antibacterial Activity: It disrupts bacterial cell membranes and inhibits the synthesis of essential proteins and nucleic acids.

Antifolate Activity: this compound inhibits Plasmodium falciparum dihydrofolate reductase, preventing the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division in the parasite.

Comparación Con Compuestos Similares

Oplodiol is compared with other sesquiterpene alcohols such as oplopanone, homalomenol A, and 1β,4β,7α-trihydroxyeudesmane . These compounds share similar structural features but differ in their biological activities and applications:

Oplopanone: Known for its anti-inflammatory and analgesic properties.

Homalomenol A: Exhibits significant antifungal and antibacterial activities.

1β,4β,7α-trihydroxyeudesmane: Primarily studied for its potential anti-cancer properties.

Uniqueness of this compound: this compound stands out due to its broad spectrum of biological activities, particularly its potential as an antifolate agent against malaria . Its diverse applications in chemistry, biology, medicine, and industry make it a compound of significant interest for further research and development.

Actividad Biológica

Oplodiol, a sesquiterpenoid isolated from Toona sinensis, has garnered attention for its diverse biological activities, particularly its potential as an antimalarial agent and its cytotoxic properties against various tumor cell lines. This article synthesizes current research findings, including case studies, molecular docking analyses, and biological activity assessments.

Chemical Structure and Properties

This compound is characterized by the molecular formula and is classified as a tertiary alcohol and a secondary alcohol within the carbobicyclic compound category . Its structural features contribute to its biological activity, making it a subject of interest in pharmacological studies.

Antimalarial Activity

Recent computational studies have highlighted this compound's potential as an inhibitor of Plasmodium falciparum dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway essential for the survival of the malaria parasite. Molecular docking and dynamics simulations demonstrated that this compound binds effectively to DHFR, suggesting it could serve as a lead compound in developing new antimalarial drugs .

Table 1: Binding Affinity of this compound to Plasmodium falciparum DHFR

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| This compound | -8.5 |

| Nitidine | -9.0 |

This data indicates that this compound exhibits a competitive binding profile similar to known inhibitors, warranting further investigation into its efficacy in vivo.

Cytotoxic Activity

This compound has also shown promise in cancer research. Studies have demonstrated its cytotoxic effects against several human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers. These findings suggest that this compound may induce apoptosis in cancer cells through various mechanisms.

Table 2: IC50 Values of this compound Against Tumor Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| HepG2 | 20.1 |

| HCT-116 | 18.3 |

The IC50 values indicate that this compound possesses significant anticancer properties, potentially serving as a basis for developing novel chemotherapeutic agents .

Antioxidant and Anti-inflammatory Properties

This compound exhibits notable antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Its ability to scavenge free radicals has been quantified, with IC50 values ranging from 26.13 to 85.60 µM . Additionally, studies suggest that this compound may possess anti-inflammatory properties, further enhancing its therapeutic profile.

Case Studies

- Antimalarial Efficacy : A study involving molecular dynamics simulations revealed that this compound maintained stable interactions with Plasmodium falciparum DHFR across multiple strains, indicating its potential for broad-spectrum antimalarial activity .

- Cytotoxicity Assessment : In vitro studies assessing the effects of this compound on human cancer cell lines demonstrated significant reductions in cell viability, supporting its role as an anticancer agent .

Propiedades

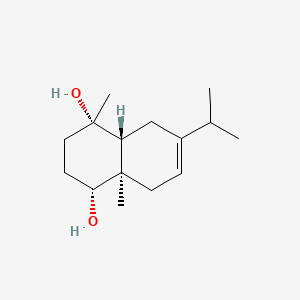

IUPAC Name |

(1R,4S,4aR,8aR)-4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,8-hexahydronaphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3)12(9-11)15(4,17)8-6-13(14)16/h5,10,12-13,16-17H,6-9H2,1-4H3/t12-,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZSXJHFVBBAOY-TUVASFSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CCC2(C(CCC(C2C1)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC[C@]2([C@@H](CC[C@]([C@@H]2C1)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911693 | |

| Record name | 1,4a-Dimethyl-7-(propan-2-yl)-1,2,3,4,4a,5,8,8a-octahydronaphthalene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13902-62-0, 11046-45-0 | |

| Record name | Oplodiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13902-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oplodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013902620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4a-Dimethyl-7-(propan-2-yl)-1,2,3,4,4a,5,8,8a-octahydronaphthalene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.